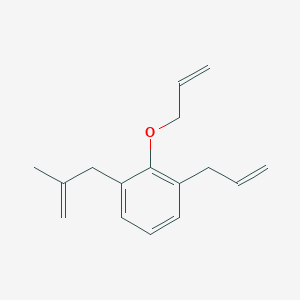
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is a complex organic compound characterized by the presence of two nitrophenyl groups and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl typically involves the reaction of 2-cyclohexyl-4,6-dinitrophenol with 2,4-dinitrophenol in the presence of a suitable etherification agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl ethers.
Applications De Recherche Scientifique
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ether, 2,4,6-trinitrophenyl 2,4-dinitrophenyl: Similar structure but with an additional nitro group.
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4,6-trinitrophenyl: Similar structure but with an additional nitro group on the second phenyl ring.
Uniqueness
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is unique due to the presence of both cyclohexyl and dinitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
6632-20-8 |
|---|---|
Formule moléculaire |
C18H16N4O9 |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
1-cyclohexyl-2-(2,4-dinitrophenoxy)-3,5-dinitrobenzene |
InChI |
InChI=1S/C18H16N4O9/c23-19(24)12-6-7-17(15(9-12)21(27)28)31-18-14(11-4-2-1-3-5-11)8-13(20(25)26)10-16(18)22(29)30/h6-11H,1-5H2 |
Clé InChI |
OIXBXXCSARZQSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
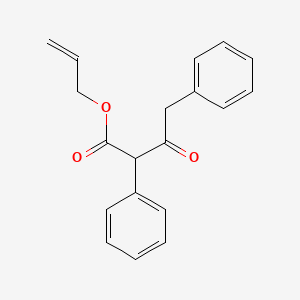
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
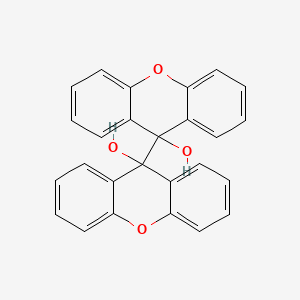
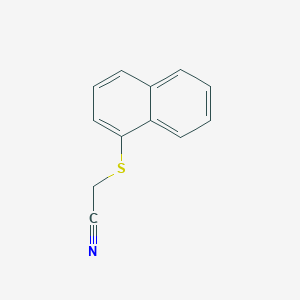
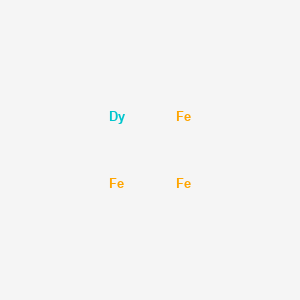
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)

